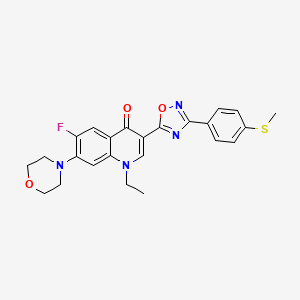

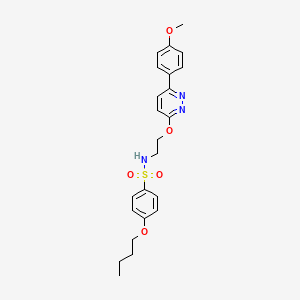

1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel 1,3,4-oxadiazole thioether derivatives, including the compound of interest, involves a pharmacophore hybrid approach. This method combines different pharmacophoric elements to create new compounds with potential biological activity. The synthesis process is characterized by the use of 1H NMR, 13C NMR, and HRMS spectra to fully characterize the structures of the derivatives. One of the compounds, specifically compound 6d, was further confirmed through single-crystal X-ray diffraction analysis, indicating a rigorous approach to structural validation .

Molecular Structure Analysis

The molecular structure of the 1,3,4-oxadiazole thioether derivatives is significant as it includes a 6-fluoroquinazolinylpiperidinyl moiety. This structural feature is crucial for the biological activity of the compounds. The use of NMR and HRMS spectra in the synthesis process ensures a precise understanding of the molecular structure. The confirmation of compound 6d's structure via single-crystal X-ray diffraction provides a clear insight into the spatial arrangement of atoms within the molecule, which is essential for understanding how these compounds interact with biological targets .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the 1,3,4-oxadiazole thioether derivatives are not explicitly detailed in the provided papers. However, the antibacterial and antifungal bioassays suggest that these compounds have significant biological activity, which is a direct result of their chemical properties. The EC50 values reported for some of the compounds against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae are notably superior to those of commercially available bactericides, indicating potent antimicrobial properties .

The studies describe the design and synthesis of novel antimicrobial agents intended for crop protection. The compounds synthesized have shown promising results in vitro against phytopathogenic bacteria and fungi. For instance, compounds 6a, 6g, 6u, and 6v demonstrated EC50 values that were significantly better than the commercially available bactericide Bismerthiazol. Additionally, seven compounds exhibited broad-spectrum fungicidal activities against six types of phytopathogenic fungi at a concentration of 50 μg/mL. These findings suggest that the 1,3,4-oxadiazole thioether derivatives with the 6-fluoroquinazolinylpiperidinyl moiety are effective antimicrobial agents and warrant further investigation for potential use in agriculture .

Applications De Recherche Scientifique

Synthesis and Characterization

1-Ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one and its derivatives have been extensively studied for their synthesis, characterization, and potential applications in various scientific domains. The compound's synthesis involves intricate processes, including the interaction with ethyl esters of 3-ethoxy-2-(polyfluorobenzoyl)acrylic acid to generate ethyl esters of 1-(7-Z-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbamoyl)-5-X-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. These processes enable the cyclization to form 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives, showcasing the versatility and potential of the compound in creating novel pharmacological agents (Nosova et al., 2002).

Antimicrobial and Antitumor Activities

The compound and its derivatives have shown promising antimicrobial and antitumor activities. For instance, some derivatives have been synthesized with a focus on antibacterial and antifungal applications, demonstrating greater in vitro potency against Gram-positive organisms than Gram-negative ones. This indicates the compound's potential as a basis for developing new antimicrobial agents with specific target profiles (Cooper et al., 1990). Additionally, the compound's derivatives have exhibited potent cytotoxic activity against various human cancer cell lines, positioning them as effective anti-cancer agents. Their ability to inhibit VEGFR-2 and EGFR tyrosine kinases further underscores their potential in cancer treatment strategies (Riadi et al., 2021).

Fluorophores and Chemosensors

Derivatives of 1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one have been explored for their application as fluorophores and chemosensors. These compounds, known for their efficient fluorescence, are used in biochemistry and medicine for studying various biological systems. Their ability to serve as sensitive and selective compounds makes them invaluable in research involving DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013). Furthermore, derivatives containing hydrazone and thiadiazole/oxadiazole have been successfully synthesized and serve as efficient reversible colorimetric and fluorescent chemosensors for ion detection, highlighting the versatility of this compound's derivatives in developing advanced sensing technologies (Zhang et al., 2020).

Propriétés

IUPAC Name |

1-ethyl-6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3S/c1-3-28-14-18(24-26-23(27-32-24)15-4-6-16(33-2)7-5-15)22(30)17-12-19(25)21(13-20(17)28)29-8-10-31-11-9-29/h4-7,12-14H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKSQWWVFCMJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)

![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2553040.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2553041.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553043.png)

![Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2553045.png)